N-(2-hydroxy-5-nitrophenyl)butanamide
Description
N-(2-hydroxy-5-nitrophenyl)butanamide is an aromatic amide derivative characterized by a butanamide chain attached to a 2-hydroxyphenyl ring substituted with a nitro group at the 5-position. Key features include:
- Structure: A phenyl ring with hydroxyl (2-position) and nitro (5-position) groups, linked to a four-carbon acyl chain (butanamide).
- Functional Groups: The nitro group confers electron-withdrawing effects, while the hydroxyl group enables hydrogen bonding and metabolic conjugation.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)butanamide |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-10(14)11-8-6-7(12(15)16)4-5-9(8)13/h4-6,13H,2-3H2,1H3,(H,11,14) |
InChI Key |
ZENYDWLVVQXHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares N-(2-hydroxy-5-nitrophenyl)butanamide with key analogs:
Key Structural and Functional Differences
In contrast, the shorter acetamide chain in N-(2-hydroxy-5-nitrophenyl)acetamide facilitates rapid glucosylation, a detoxification pathway observed in microbes and plants .
Nitro Group Positioning :
- The 5-nitro substitution in the target compound and its acetamide analog contrasts with the 3-nitro isomer (N-(2-hydroxy-3-nitrophenyl)acetamide), which exhibits distinct electronic properties and reactivity .
Additional Functional Groups :
- HNPMI’s indoline and methylphenyl groups enhance its anti-cancer activity by optimizing steric and electronic interactions with biological targets, a feature absent in the simpler butanamide .
- Patent compounds leverage sulfonamido and heterocyclic substituents (e.g., pyridinyl) for targeted CTPS1 inhibition, demonstrating how auxiliary groups tailor bioactivity .
Bioactivity and Metabolic Pathways
- N-(2-hydroxy-5-nitrophenyl)acetamide : Rapid glucosylation in organisms like Pantoea ananatis and Arabidopsis thaliana neutralizes its bioactivity, suggesting transient effects in vivo .
- HNPMI : Demonstrates low toxicity at lower concentrations and efficacy against breast cancer cells, likely due to nitro-group-mediated redox modulation .
- Patent Butanamide Derivatives : Engineered for prolonged enzyme inhibition, leveraging the butanamide backbone’s balance of flexibility and binding affinity .
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